molecular formula C13H17ClN2 B2808927 1-Chloro-8-methyl-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline CAS No. 1594612-08-4

1-Chloro-8-methyl-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline

Cat. No.: B2808927
CAS No.: 1594612-08-4
M. Wt: 236.74
InChI Key: CNOSMZVKRZCRLK-UHFFFAOYSA-N
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Description

1-Chloro-8-methyl-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline ( 1594612-08-4) is a synthetically versatile quinoxaline derivative of significant interest in medicinal chemistry research. With a molecular formula of C13H17ClN2 and a molecular weight of 236.74 g/mol, this compound is a valuable building block for the development of novel pharmacologically active molecules . The quinoxaline scaffold is a nitrogen-containing heterocycle known for its diverse biological properties, and suitably functionalized derivatives are extensively investigated for their antiviral and anticancer potential . Specifically, compounds bearing the quinoxaline moiety have demonstrated promise as inhibitors of various viruses, including respiratory pathogens such as SARS-CoV-2 and influenza, making them a focus for developing new cost-effective antiviral therapies . Furthermore, related hexahydro-pyrido-quinoxaline structures are being explored in oncological research, with some derivatives showing potent antitumor activity in vitro and in vivo . This chloro-methyl derivative, with its distinct substitution pattern, serves as a critical intermediate for structure-activity relationship (SAR) studies and the synthesis of more complex molecular architectures for biological screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-chloro-8-methyl-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2/c1-9-5-6-16-10(7-9)8-15-12-4-2-3-11(14)13(12)16/h2-4,9-10,15H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOSMZVKRZCRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN2C(C1)CNC3=C2C(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Chloro-8-methyl-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of an intermediate through the reaction of a chlorinated precursor with a methylated amine. This intermediate is then subjected to cyclization under controlled temperature and pressure to yield the desired compound. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-Chloro-8-methyl-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols under suitable conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-8-methyl-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 1-Chloro-8-methyl-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Core Structural Variations

The pyrido[1,2-a]quinoxaline scaffold is structurally distinct from other fused quinoxaline derivatives:

  • Pyrrolo[1,2-a]quinoxalines (e.g., in ): Replace the pyridine ring with a pyrrole, enhancing aromatic π-surface and modulating electronic properties. These exhibit anticancer and antimycobacterial activities .
  • Pyrido[2,3-f]quinoxalines (e.g., ): Differ in ring fusion positions, leading to altered substituent orientations. These derivatives show antibacterial activity against E. coli and S. aureus .
  • Pyrimido[1,2-a]quinoxalines (): Incorporate a pyrimidine ring, enhancing insecticidal activity via hybrid pharmacophore design .

Substituent Effects

Substituents critically modulate bioactivity and physicochemical properties:

Compound Name Substituents Key Functional Impact
Target Compound (1-Chloro-8-methyl-) Cl (position 1), CH3 (position 8) Increased electrophilicity (Cl), enhanced lipophilicity (CH3)
Ethyl 6-oxo-...carboxylate () COOEt (position 3), O (position 6) Improved solubility (ester), hydrogen-bonding capacity (ketone)
N-Methyl-6-oxo-...sulfonamide () SO2NHMe (position 3), O (position 6) Enhanced target binding (sulfonamide), metabolic stability (methyl)
4-Methyl-2,7-dioxo-...carboxylic acid () COOH (position 8), O (positions 2,7) Antibacterial activity via acid moiety and hydrogen bonding

Bioactivity Trends

  • Antibacterial Activity: Pyrido[2,3-f]quinoxaline carboxylic acids () show MIC values <1 µg/mL against Gram-positive bacteria .
  • Anticancer Potential: Pyrrolo[1,2-a]quinoxalines () inhibit leukemia cell lines (IC50 ~10 µM) via intercalation or kinase modulation .
  • Insecticidal Activity: Pyrimido[1,2-a]quinoxalines () exhibit LC50 values <50 ppm against Aphis craccivora .

The target compound’s chloro and methyl groups may enhance membrane permeability and target affinity compared to unsubstituted analogs.

Physicochemical Properties

  • Reactivity : The chlorine atom may participate in nucleophilic substitutions or act as a leaving group in further derivatization.

Biological Activity

1-Chloro-8-methyl-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline is a compound belonging to the pyridoquinoxaline class of heterocycles. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity based on various studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H15ClN2\text{C}_{13}\text{H}_{15}\text{Cl}\text{N}_2

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

1. Anticancer Activity
Several studies have reported that derivatives of pyridoquinoxalines possess significant anticancer properties. For instance:

  • In vitro Studies : Compounds derived from pyridoquinoxaline structures have shown inhibitory effects on various cancer cell lines. A notable study demonstrated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin .
CompoundCancer Cell LineIC50 (µM)Reference
Pyridoquinoxaline Derivative AMCF-7 (Breast)5.4
Pyridoquinoxaline Derivative BHeLa (Cervical)3.2

2. Antimicrobial Activity
The antimicrobial potential of this compound class has also been evaluated:

  • Bacterial Inhibition : Studies have shown that certain pyridoquinoxaline derivatives are effective against both Gram-positive and Gram-negative bacteria. The compounds demonstrated broad-spectrum activity with varying degrees of potency.
CompoundBacteria TypeZone of Inhibition (mm)Reference
Pyridoquinoxaline Derivative CE. coli15
Pyridoquinoxaline Derivative DS. aureus18

The biological activity of this compound is believed to involve several mechanisms:

1. Induction of Apoptosis
Research indicates that these compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction.

2. Inhibition of Enzymatic Pathways
Some studies highlight the inhibition of key enzymes such as topoisomerases and cyclooxygenases (COX), which are critical in cancer proliferation and inflammation .

Case Studies

One significant case study involved the synthesis and evaluation of a series of pyridoquinoxaline derivatives against various cancer cell lines and bacterial strains. The study concluded that specific structural modifications enhanced both anticancer and antimicrobial activities significantly compared to their parent compounds .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-Chloro-8-methyl-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline?

The synthesis typically involves multi-step organic reactions, such as cyclization of substituted quinoxaline precursors. For example, iodine-catalyzed reactions in ionic liquids (e.g., at 80°C) can promote intramolecular cyclization, as seen in analogous pyridoquinoxaline derivatives . Key steps include halogenation at the 1-position and methyl group introduction via alkylation. Purification often employs column chromatography or recrystallization from methanol/chlorosolvent mixtures .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry .
  • High-performance liquid chromatography (HPLC) with UV detection for purity assessment (>98% preferred) .
  • Mass spectrometry (LC-MS) to verify molecular weight (e.g., [M+H]⁺ ion) .
  • Elemental analysis to validate empirical formula (e.g., C₁₃H₁₆ClN₃) .

Q. What preliminary biological screening assays are appropriate for this compound?

Prioritize enzyme inhibition assays (e.g., aromatase or kinase targets) due to structural similarity to bioactive pyridoquinoxalines . Use in vitro cell-based models (e.g., MCF-7 for estrogen-sensitive pathways) and compare IC₅₀ values against reference inhibitors. Solubility in DMSO/PBS should be confirmed prior to assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent variation : Replace the 8-methyl group with bulkier alkyl chains or electron-withdrawing groups to modulate steric/electronic effects .
  • Scaffold modification : Introduce heteroatoms (e.g., sulfur) into the pyridine ring or reduce the hexahydro core to test conformational flexibility .
  • Docking studies : Perform molecular dynamics simulations with target proteins (e.g., aromatase CYP19A1) to predict binding affinities . Validate via comparative IC₅₀ assays .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), solvent concentrations, and incubation times .
  • Metabolic stability testing : Use liver microsomes to assess if rapid degradation explains inconsistent in vitro/in vivo results .
  • Off-target profiling : Screen against a panel of receptors/enzymes (e.g., CEREP panels) to identify confounding interactions .

Q. Which advanced analytical methods characterize degradation products under stress conditions?

  • Forced degradation studies : Expose the compound to heat (40–80°C), UV light, or acidic/alkaline conditions.
  • UPLC-QTOF-MS : Identify degradation products via high-resolution mass spectra and propose fragmentation pathways .
  • X-ray crystallography : Resolve stable degradation byproduct structures to guide formulation improvements .

Q. How can regioselectivity challenges during halogenation be addressed?

  • Directing groups : Introduce temporary substituents (e.g., nitro or amino groups) to steer electrophilic chlorination to the 1-position .
  • Metal catalysis : Use Pd-mediated C-H activation for site-specific functionalization .
  • Computational modeling : DFT calculations predict reactive sites, guiding reagent selection (e.g., NCS vs. SOCl₂) .

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